

Application Notes and Protocols for Tetrazine Ligation with a TCO-Modified Protein

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Compound of Interest

Compound Name: TCO-PEG4-Maleimide

Cat. No.: B8115188

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Introduction

The tetrazine ligation with a trans-cyclooctene (TCO)-modified protein is a premier bioorthogonal reaction, enabling the precise and efficient covalent labeling of proteins in complex biological environments.^{[1][2]} This reaction is founded on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.^{[1][3][4]} Key advantages of this chemistry include its exceptionally fast reaction kinetics, high specificity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for cytotoxic catalysts like copper. The only byproduct of this ligation is nitrogen gas. These features make the tetrazine-TCO ligation an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.

Quantitative Data Summary

The efficiency and speed of the tetrazine-TCO ligation are influenced by the specific structures of the tetrazine and TCO derivatives, as well as the reaction conditions. The following table summarizes key quantitative data from various sources.

Parameter	Value	Conditions	Source
Second-Order Rate Constant (k_2)	1 to $1 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	General range for TCO-tetrazine reactions.	
$> 800 \text{ M}^{-1}\text{s}^{-1}$	General TCO-tetrazine reactions.		
up to $30,000 \text{ M}^{-1}\text{s}^{-1}$	Hydrogen-substituted tetrazines with TCO.		
$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$	Dipyridal tetrazine with TCO.		
Reaction pH	6.0 - 9.0	PBS buffer for the ligation reaction.	
7.0 - 9.0	For the initial TCO-NHS ester reaction with primary amines on the protein.		
Reaction Temperature	Room Temperature or 4°C	The reaction can be performed at either temperature, with longer incubation times generally required at 4°C .	
Reaction Time	30 minutes - 2 hours	For protein-protein conjugation.	
1 - 2 hours	At room temperature for labeling a TCO-modified protein with a tetrazine-fluorophore.		
2 - 4 hours	At 4°C for labeling a TCO-modified protein with a tetrazine-fluorophore.		

Experimental Protocols

This section provides a detailed, two-step protocol for the labeling of a protein: first, the modification of the protein with a TCO group, and second, the tetrazine ligation reaction.

Part 1: Modification of Protein with TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety using an amine-reactive TCO-NHS ester.

Materials:

- Protein of interest
- TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS Ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Spin desalting columns or size-exclusion chromatography system for purification

Procedure:

- Protein Preparation:
 - Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein solution contains primary amines, a buffer exchange is necessary.
- TCO-NHS Ester Stock Solution Preparation:
 - Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
- Labeling Reaction:

- Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
- Incubate the reaction for 60 minutes at room temperature with gentle mixing.
- Quenching the Reaction:
 - To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
 - Incubate for 5-10 minutes at room temperature.
- Purification of TCO-Modified Protein:
 - Remove the excess, unreacted TCO reagent and the quenching buffer using a spin desalting column or size-exclusion chromatography.
 - The purified TCO-labeled protein is now ready for the ligation reaction.

Part 2: Tetrazine Ligation with the TCO-Modified Protein

This protocol describes the bioorthogonal ligation of a tetrazine-containing molecule to the TCO-modified protein.

Materials:

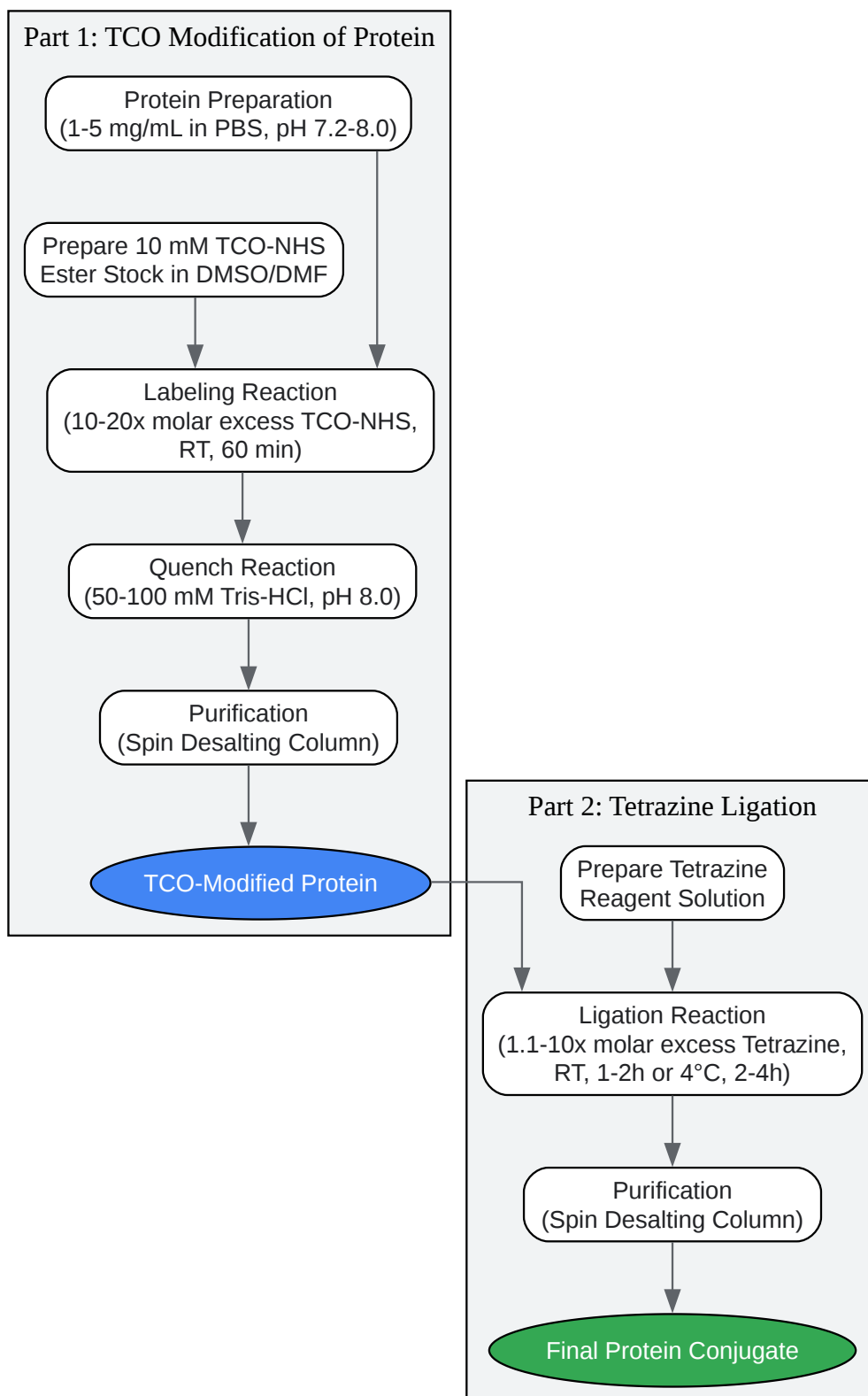
- Purified TCO-modified protein (from Part 1)
- Tetrazine-functionalized molecule (e.g., tetrazine-fluorophore, tetrazine-drug conjugate)
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Reactant Preparation:
 - Prepare the TCO-modified protein in the Reaction Buffer.

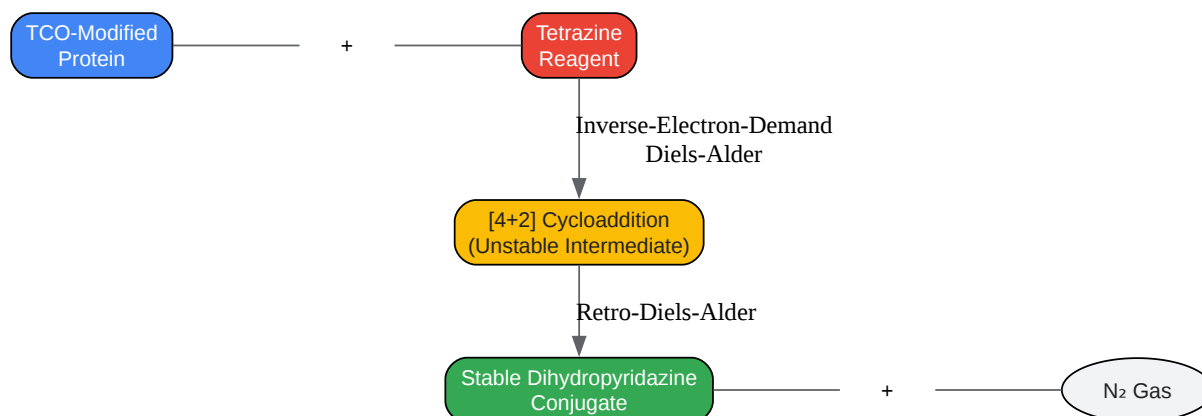
- Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, DMF, or aqueous buffer).
- Ligation Reaction:
 - To the solution of the TCO-modified protein, add the tetrazine-functionalized molecule. A slight molar excess (e.g., 1.1 to 5-10 equivalents) of the tetrazine compound is often used.
 - The reaction mixture should be incubated for 1-2 hours at room temperature or 2-4 hours at 4°C.
- Monitoring the Reaction (Optional):
 - The progress of the ligation can be monitored by the disappearance of the characteristic pink color of the tetrazine.
 - Spectrophotometrically, this corresponds to the disappearance of the tetrazine's absorbance peak, which is typically between 510 and 550 nm.
- Purification of the Final Conjugate:
 - Remove the excess, unreacted tetrazine-functionalized molecule using a desalting column, dialysis, or size-exclusion chromatography.
 - The purified protein conjugate is now ready for downstream applications.
- Storage:
 - Store the final conjugate at 4°C until further use.

Visualizations



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Caption: Experimental workflow for tetrazine ligation with a TCO-modified protein.



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Caption: Reaction mechanism of tetrazine-TCO ligation.

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